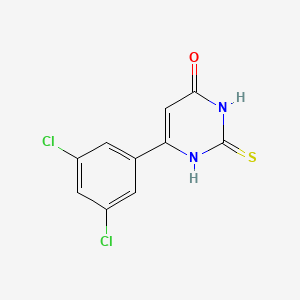

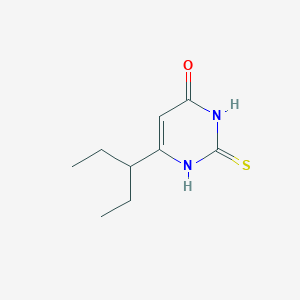

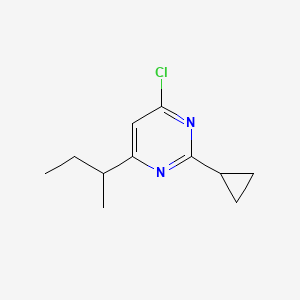

![molecular formula C12H17N5 B1481559 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098026-10-7](/img/structure/B1481559.png)

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Übersicht

Beschreibung

Synthesis Analysis

The synthetic pathway for CPI-1205 involves several steps. While I don’t have the exact details here, it’s likely that chemists have developed a route to synthesize this compound. Researchers may have explored various reaction conditions, reagents, and purification methods to obtain CPI-1205 in sufficient quantities for further study. Further investigation into relevant papers would provide specific synthetic details .

Molecular Structure Analysis

CPI-1205’s molecular structure consists of an imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent at one position and a carboximidamide group at another. The arrangement of atoms and functional groups determines its biological activity. Computational studies and spectroscopic techniques (such as NMR and X-ray crystallography) would shed light on its precise structure .

Chemical Reactions Analysis

Understanding how CPI-1205 interacts with other molecules is crucial. Researchers might have investigated its reactivity with various nucleophiles, electrophiles, and catalysts. Additionally, stability studies under different conditions (pH, temperature, etc.) would provide insights into its behavior. Literature reviews would reveal specific chemical reactions involving CPI-1205 .

Wissenschaftliche Forschungsanwendungen

Oncology: Leukemia Treatment

Imidazo[1,2-b]pyrazole derivatives have shown promise in the treatment of leukemia. They induce apoptosis in human leukemia cells at nanomolar concentrations, which is significant given the poor overall survival rate in adults with leukemia . The optimization of these compounds through structure-activity relationship studies has led to the identification of lead compounds with potent cytotoxic activity against various leukemia cell lines.

Pharmacology: Drug Development

The structural features of imidazo[1,2-b]pyrazole derivatives make them suitable candidates for drug development. Their ability to interact with biological targets at low concentrations makes them valuable as high-quality reference standards in pharmaceutical testing . This aids in the development of new therapeutics with higher efficacy and lower toxicity.

Wirkmechanismus

Target of action

Pyrazoles can interact with a variety of targets, including estrogen receptors and alcohol dehydrogenase . The specific targets of “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action would depend on the specific targets of “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide”. For example, if it targets estrogen receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .

Eigenschaften

IUPAC Name |

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(5-6-17(12)15-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADIJGNULQZMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1C(=N)N)CC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

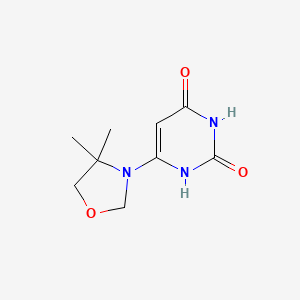

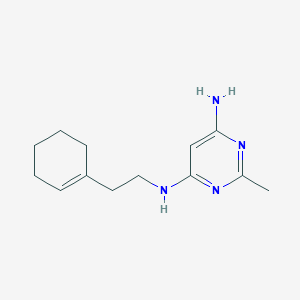

![1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481478.png)

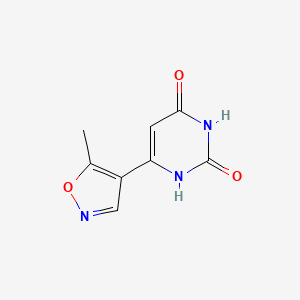

![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanamide](/img/structure/B1481479.png)